N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)-1-naphthyl]-2,4,5-trimethylbenzenesulfonamide
CAS No.: 794552-65-1
Cat. No.: VC21500442
Molecular Formula: C21H20N4O3S2
Molecular Weight: 440.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 794552-65-1 |
|---|---|
| Molecular Formula | C21H20N4O3S2 |
| Molecular Weight | 440.5g/mol |
| IUPAC Name | N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-2,4,5-trimethylbenzenesulfonamide |
| Standard InChI | InChI=1S/C21H20N4O3S2/c1-12-8-14(3)19(9-13(12)2)30(27,28)25-17-10-18(29-21-22-11-23-24-21)20(26)16-7-5-4-6-15(16)17/h4-11,25-26H,1-3H3,(H,22,23,24) |
| Standard InChI Key | OSWBIEMETBPYGH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=NC=NN4)C |
| Canonical SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=NC=NN4)C |
Introduction
The compound N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)-1-naphthyl]-2,4,5-trimethylbenzenesulfonamide is a complex organic molecule that integrates several pharmacologically relevant structural motifs, including a naphthalene moiety, a triazole ring, and a sulfonamide group. These components contribute to its potential biological activities, particularly in the realm of antibacterial and antifungal properties, similar to other sulfonamide derivatives.
Synthesis and Characterization
The synthesis of compounds with similar structures typically involves multi-step reactions, including the reaction of naphthalene derivatives with triazole and sulfonamide functionalities. Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed for characterization.
Biological Activities
Compounds containing 1,2,4-triazole rings are known for their significant antibacterial properties, making them of interest in pharmaceutical research. The mechanism of action for similar sulfonamide derivatives often involves the inhibition of bacterial enzymes such as dihydropteroate synthase and dihydrofolate reductase, disrupting folate synthesis in bacteria and leading to impaired growth and replication.
Research Findings
While specific research findings on N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)-1-naphthyl]-2,4,5-trimethylbenzenesulfonamide are not available, studies on related compounds suggest that modifications to the sulfonamide and triazole moieties can significantly impact biological activity. For instance, substituents on the triazole ring can influence the compound's efficacy as an antimalarial agent .
Comparison with Related Compounds
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